(2-(4-Fluorophenyl)thiazol-4-yl)methanamine (2-(4-Fluorophenyl)thiazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 885280-17-1
VCID: VC8306429
InChI: InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CN)F
Molecular Formula: C10H9FN2S
Molecular Weight: 208.26 g/mol

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine

CAS No.: 885280-17-1

Cat. No.: VC8306429

Molecular Formula: C10H9FN2S

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine - 885280-17-1

Specification

CAS No. 885280-17-1
Molecular Formula C10H9FN2S
Molecular Weight 208.26 g/mol
IUPAC Name [2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine
Standard InChI InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Standard InChI Key KXBYBKPFGPHRKC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CN)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CN)F

Introduction

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine is a complex organic compound featuring a thiazole ring and a fluorophenyl group. This compound is of particular interest in medicinal chemistry due to its potential biological activities and structural characteristics. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Synthesis and Industrial Production

The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine typically involves several key steps, often optimized for large-scale production using continuous flow chemistry or automated synthesis platforms to enhance efficiency and yield. Industrial settings focus on optimizing these methods to ensure high purity and yield.

Mechanism of Action and Biological Activity

The mechanism of action of (2-(4-Fluorophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity, which can lead to various biological effects such as inhibition or activation of metabolic pathways. Research indicates that this compound can influence cellular signaling pathways, gene expression, and metabolic processes by interacting with specific enzymes involved in these pathways.

Applications in Scientific Research

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine has diverse applications in scientific research, particularly in medicinal chemistry. It serves as a building block for synthesizing more complex compounds with potential pharmacological properties. Its structural characteristics make it suitable for exploring different biological activities or improving its properties through chemical modifications.

Comparison with Similar Compounds

Similar compounds to (2-(4-Fluorophenyl)thiazol-4-yl)methanamine include other thiazole derivatives, such as 2-amino-thiazole and 5-methylthiazole, which exhibit antimicrobial properties. The unique combination of a fluorinated phenyl group and a thiazole ring in (2-(4-Fluorophenyl)thiazol-4-yl)methanamine may confer distinct pharmacological properties compared to these similar compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-thiazoleThiazole ring with amino groupAntimicrobialSimpler structure; less lipophilic
5-MethylthiazoleMethyl substitution on thiazoleAntimicrobialMethyl enhances solubility
(2-(4-Fluorophenyl)thiazol-4-yl)methanamineThiazole ring with fluorophenyl groupPotential in medicinal chemistryFluorine enhances lipophilicity and stability

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